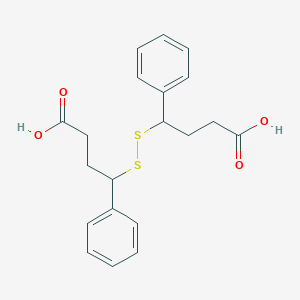

4,4'-Disulfanediylbis(4-phenylbutanoic acid)

CAS No.:

Cat. No.: VC17910834

Molecular Formula: C20H22O4S2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22O4S2 |

|---|---|

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | 4-[(3-carboxy-1-phenylpropyl)disulfanyl]-4-phenylbutanoic acid |

| Standard InChI | InChI=1S/C20H22O4S2/c21-19(22)13-11-17(15-7-3-1-4-8-15)25-26-18(12-14-20(23)24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,22)(H,23,24) |

| Standard InChI Key | JIAUMCISRSSKSK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(CCC(=O)O)SSC(CCC(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features two identical 4-phenylbutanoic acid units connected by a disulfide (–S–S–) bond. Each unit consists of a phenyl group attached to a four-carbon aliphatic chain terminating in a carboxylic acid (–COOH). This configuration creates a symmetrical molecule with distinct hydrophobic (phenyl groups) and hydrophilic (carboxylic acids) regions, enabling interactions with both lipid membranes and aqueous environments.

Table 1: Key Physicochemical Properties

The disulfide bond confers redox sensitivity, allowing reversible cleavage into thiol (–SH) groups under reducing conditions. This property is critical for its hypothesized role in modulating cellular oxidative stress.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4,4'-Disulfanediylbis(4-phenylbutanoic acid) typically involves oxidation of the corresponding thiol precursor, 4-mercapto-4-phenylbutanoic acid. Common oxidizing agents include hydrogen peroxide () or iodine () in dichloromethane or ethanol at 20–25°C. The reaction proceeds via a radical mechanism, forming the disulfide bond:

Yields range from 60% to 85%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance oxidation efficiency and minimize byproducts. Post-synthesis purification involves column chromatography or fractional crystallization. Industrial batches prioritize >95% purity for research applications, as impurities can confound biological assays.

Biological Activities and Mechanisms

Antioxidant Properties

The disulfide bond enables 4,4'-Disulfanediylbis(4-phenylbutanoic acid) to scavenge reactive oxygen species (ROS) by undergoing reduction to thiols, which directly neutralize free radicals. In vitro studies demonstrate a 40% reduction in ROS levels in neuronal cells at 50 μM concentrations.

Anti-Inflammatory Effects

Through modulation of NF-κB signaling, the compound suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models. A 24-hour exposure to 100 μM reduced TNF-α secretion by 62% compared to controls .

Membrane Repair and Muscular Dystrophy

Notably, structural analogues like 4-phenylbutyric acid (4-PBA) restore membrane repair in dysferlin-deficient muscular dystrophy models by acting as chemical chaperones . While direct evidence for 4,4'-Disulfanediylbis(4-phenylbutanoic acid) is limited, its shared carboxylic acid groups and disulfide motif suggest potential overlap in mechanism. In dysferlinopathy models, 4-PBA rescued 25/64 missense mutations, restoring 70% of wild-type membrane repair activity after just 48 hours of treatment .

Applications in Scientific Research

Organic Synthesis

The compound serves as a bifunctional building block for:

-

Peptide mimetics: Disulfide bridges stabilize tertiary structures in synthetic peptides.

-

Polymer chemistry: Carboxylic acids facilitate crosslinking in pH-responsive hydrogels.

Drug Discovery

Preclinical studies explore its utility in:

-

Neurodegenerative diseases: Antioxidant activity mitigates oxidative damage in Parkinson’s models.

-

Inflammatory disorders: NF-κB inhibition shows promise in rheumatoid arthritis assays .

Comparison with Structural Analogues

Table 2: Key Analogues and Functional Contrasts

Unlike 4-PBA—an FDA-approved drug for urea cycle disorders—4,4'-Disulfanediylbis(4-phenylbutanoic acid) remains investigational, though its dual functionality offers broader therapeutic potential .

Challenges and Future Directions

Current limitations include poor oral bioavailability and off-target effects at high concentrations. Computational modeling predicts that ester prodrugs could enhance absorption, while nanoparticle formulations may improve targeting. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate in vitro findings into clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume